Cascaroside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemotaxonomy

Specific Scientific Field: Botany and Phytochemistry

Summary of the Application: Cascaroside A is used in chemotaxonomy, a branch of taxonomy that uses chemical constituents to classify and identify plants .

Methods of Application or Experimental Procedures: Chemotaxonomic studies often involve the extraction and analysis of plant constituents. In the case of cascaroside A, it is isolated from cascara sagrada (Rhamnus purshiana) and identified as a characteristic compound of the plant .

Results or Outcomes: The presence of cascaroside A in cascara sagrada (Rhamnus purshiana) helps in the chemotaxonomic classification of the plant. It serves as a chemical marker, aiding in the identification and classification of the plant .

Cascaroside A is a natural compound predominantly found in the bark of the Cascara Sagrada tree (Rhamnus purshiana). It is classified as a glycoside, specifically a type of anthraquinone glycoside, with the molecular formula C27H32O14. This compound is recognized for its purgative properties and is often utilized in herbal medicine for treating constipation. Cascaroside A is known to exert its effects by stimulating intestinal motility and increasing water secretion in the intestines, thereby facilitating bowel movements .

- Hydrolysis: This reaction involves the breakdown of the glycosidic bond in Cascaroside A to yield aloe-emodin and glucose. This process is significant for its pharmacological activity as aloe-emodin is known for its laxative effects .

- Oxidation: Under certain conditions, Cascaroside A can be oxidized to form different derivatives, which may exhibit varying biological activities .

- Reduction: The compound can also participate in reduction reactions, altering its functional groups and potentially modifying its biological properties.

Cascaroside A exhibits several notable biological activities:

- Laxative Effect: It stimulates peristalsis in the intestines, promoting bowel movements. This property makes it a common ingredient in over-the-counter laxatives .

- Antioxidant Properties: Research indicates that Cascaroside A possesses antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress within cells .

- Anti-inflammatory Effects: Preliminary studies suggest that Cascaroside A may exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory conditions .

Cascaroside A has several applications:

- Pharmaceuticals: It is widely used in laxative formulations due to its effective purgative properties.

- Herbal Medicine: The compound is utilized in various herbal remedies aimed at digestive health and detoxification.

- Cosmetics: Some formulations incorporate Cascaroside A for its antioxidant properties, aiming to enhance skin health and appearance .

Studies on the interactions of Cascaroside A with other compounds have highlighted several key points:

- Synergistic Effects: When combined with other herbal extracts, such as senna, Cascaroside A may enhance laxative effects due to synergistic interactions.

- Potential Drug Interactions: Caution is advised when using Cascaroside A alongside medications that affect gastrointestinal motility or electrolyte balance, as it may amplify or diminish their effects .

Cascaroside A shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cascaroside B | Glycoside | Laxative | Similar structure but different glycosidic linkage |

| Aloe-emodin | Anthraquinone | Laxative/Antioxidant | Active metabolite derived from hydrolysis of Cascaroside A |

| Senna glycosides | Glycosides | Laxative | Different source (Senna plant) but similar mechanism |

Cascaroside A stands out due to its specific extraction source and unique combination of biological activities, particularly its potent laxative effects compared to similar compounds.

Early Identification and Structural Elucidation

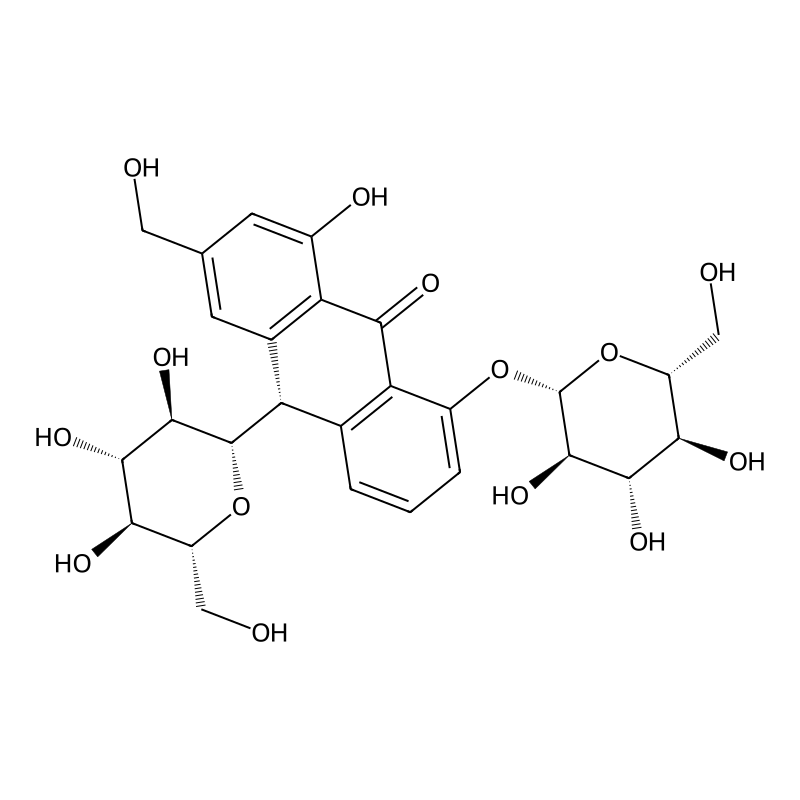

Cascaroside A was first isolated in the mid-20th century during efforts to characterize the active constituents of cascara sagrada bark. Initial studies identified it as part of a mixture of cascarosides (A–F), with cascaroside A and B being diastereomers differing in the configuration at the C-10 position. The compound’s structure was confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing its identity as 8-O-β-D-glucopyranosyl-barbaloin.

Nomenclature and Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for cascaroside A is (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one. It is classified as an anthraquinone diglucoside due to its two glucose units attached via glycosidic bonds. The CAS registry number 53823-08-8 uniquely identifies it in chemical databases.

Cascaroside A exhibits the molecular formula C₂₇H₃₂O₁₄ with a molecular weight of 580.54 grams per mole [1] [2]. The compound possesses a complex three-dimensional architecture characterized by absolute stereochemistry across eleven defined stereocenters [3]. This extensive stereochemical complexity underlies the compound's specific biological activities and chemical properties.

The stereochemical configuration of Cascaroside A demonstrates precise spatial arrangement at multiple chiral centers. The anthrone core contains a critical stereocenter at carbon-10 with S-configuration, which serves as the primary attachment point for the first glucose moiety [4] [3]. The two β-D-glucopyranosyl units each contribute five additional stereocenters, maintaining the characteristic stereochemical pattern of natural glucose derivatives.

Each glucose unit exhibits the standard β-D-glucopyranose configuration: (2S,3R,4S,5S,6R) [1] [4]. This stereochemical arrangement ensures proper hydrogen bonding patterns and conformational stability within the overall molecular structure. The anomeric carbons of both glucose units adopt β-configuration, resulting in equatorial orientation of the glycosidic bonds and enhanced molecular stability [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₂O₁₄ | [1] [2] |

| Molecular Weight (g/mol) | 580.54 | [1] [2] |

| CAS Registry Number | 53823-08-8 | [1] [2] |

| PubChem CID | 442727 | [1] |

| Boiling Point (°C, predicted) | 948.1±65.0 | [2] |

| Density (g/cm³, predicted) | 1.694±0.06 | [2] |

| pKa (predicted) | 7.32±0.40 | [2] |

| LogP (estimated) | -1.321 | [2] |

| Defined Stereocenters | 11/11 | [3] |

| Stereochemistry | Absolute | [3] |

IUPAC Nomenclature and Isomeric Variants

The International Union of Pure and Applied Chemistry systematic name for Cascaroside A is (S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one [1] [4]. This systematic nomenclature precisely defines the stereochemical configuration and structural connectivity of all components within the molecule.

Alternative nomenclature includes 10-β-D-Glucopyranosyl-8-(β-D-glucopyranosyloxy)-1-hydroxy-3-(hydroxymethyl)anthracen-9(10H)-one and 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-8-(β-D-glucopyranosyloxy)-1-hydroxy-3-(hydroxymethyl)-, (10S)- [2]. These alternative names emphasize different structural aspects while maintaining chemical accuracy.

The compound exists as part of a series of isomeric variants, with Cascaroside A representing the 10S-configured isomer. The related compound Cascaroside B constitutes the corresponding 10R-configured diastereoisomer, sharing identical molecular formula and weight but differing in spatial arrangement at the critical carbon-10 position [5] [6] [7]. This stereoisomeric relationship significantly influences the biological activities and physicochemical properties of these compounds.

Additional structural synonyms include Aloin 8-O-β-D-glucopyranoside and (1S)-1,5-Anhydro-1-[(9S)-5-(β-D-glucopyranosyloxy)-4-hydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydro-9-anthracenyl]-D-glucitol [2]. These alternative names reflect different nomenclature conventions and historical naming practices within the scientific literature.

Glycosidic Bond Analysis and Anthraquinone Core Structure

Cascaroside A incorporates two distinct types of glycosidic linkages that connect the sugar moieties to the anthraquinone-derived core structure [4] . The primary attachment involves a C-glycosidic bond between carbon-10 of the anthrone core and the anomeric carbon (C-1') of the first β-D-glucopyranosyl unit. This carbon-carbon bond provides exceptional chemical stability and resistance to hydrolytic cleavage under physiological conditions [9] [10].

The secondary glycosidic connection utilizes an O-glycosidic bond linking position-8 of the anthrone core to the anomeric carbon (C-1'') of the second β-D-glucopyranosyl unit [4] [11]. This ether linkage exhibits characteristic susceptibility to enzymatic and acid-catalyzed hydrolysis, contributing to the compound's metabolic activation pathways.

Both glycosidic bonds maintain β-configuration at their respective anomeric centers, establishing equatorial orientation of the glycosidic oxygen atoms and carbon-carbon connections [9] [12]. This β-anomeric configuration enhances molecular stability through favorable chair conformations of the glucose rings and minimizes steric hindrance between adjacent substituents.

The anthraquinone core structure derives from the anthracene backbone with characteristic quinone functionality at positions 9 and 10 [4] . Hydroxyl substitution occurs at position-1, while a hydroxymethyl group occupies position-3 of the aromatic system. This substitution pattern creates the characteristic barbaloin-type structure that defines the cascaroside family of compounds.

| Bond Type | Description | Structural Significance |

|---|---|---|

| C-Glycosidic Bond (Primary) | Carbon-10 to C-1' of first glucose | Provides primary attachment of sugar to aglycone |

| O-Glycosidic Bond (Secondary) | Position-8 to C-1'' of second glucose | Creates diglucoside structure |

| Anomeric Configuration | β-Configuration for both glucose units | Determines stereochemistry and biological activity |

| Linkage Position (Primary) | C-10 of anthrone core | Defines spatial orientation of glucose-1 |

| Linkage Position (Secondary) | C-8 of anthrone core | Defines spatial orientation of glucose-2 |

Comparative Analysis with Cascarosides B-F

The cascaroside family encompasses six major structural variants (A through F) that share fundamental architectural similarities while exhibiting critical stereochemical and substitution differences [5] [13] [14] [15] [16]. Cascarosides A and B represent C-10 diastereoisomers of identical molecular formula C₂₇H₃₂O₁₄, with Cascaroside A possessing 10S-configuration and Cascaroside B exhibiting 10R-configuration [7] [17] [18].

Cascarosides C and D constitute a second diastereoisomeric pair with reduced molecular formula C₂₇H₃₂O₁₃, indicating loss of one oxygen atom compared to Cascarosides A and B [19] [13] [14]. This structural modification results in molecular weight reduction to 564.54 grams per mole while maintaining the fundamental anthrone diglucoside architecture. Cascaroside D specifically exhibits 10R-configuration based on systematic stereochemical analysis .

Cascarosides E and F represent additional structural variants within the family, both maintaining the C₂₇H₃₂O₁₄ molecular formula characteristic of the A and B variants [15] [21] [16]. These compounds demonstrate alternative substitution patterns on the aromatic core while preserving the essential diglucoside functionality. Cascaroside F specifically incorporates methyl substitution at position-6 of the anthrone core, distinguishing it from other family members [22] [16].

The structural relationships among cascarosides A through F reflect biosynthetic pathways involving stereoselective glycosylation reactions and regioselective aromatic modifications. Nuclear magnetic resonance spectroscopic studies have confirmed the conformational preferences and absolute configurations of each variant, establishing definitive structure-activity relationships within this compound family [18] [23].

| Cascaroside | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID | Configuration at C-10 |

|---|---|---|---|---|---|

| A | C₂₇H₃₂O₁₄ | 580.54 | 53823-08-8 | 442727 | 10S |

| B | C₂₇H₃₂O₁₄ | 580.54 | 53861-34-0 | 14605093 | 10R |

| C | C₂₇H₃₂O₁₃ | 564.54 | 53823-09-9 | 46173832 | Not specified |

| D | C₂₇H₃₂O₁₃ | 564.54 | 53861-35-1 | 46173831 | 10R |

| E | C₂₇H₃₂O₁₄ | 580.54 | 164178-32-9 | 72941714 | Not specified |

| F | C₂₇H₃₂O₁₄ | 580.54 | 164322-83-2 | Not Available | 10S |

The comparative analysis reveals systematic structural variations that influence biological activity, metabolic stability, and physicochemical properties. The C-10 stereochemical differences between A/B and C/D pairs demonstrate the critical importance of spatial arrangement in determining compound behavior. The oxygen content variations between the C₂₇H₃₂O₁₄ and C₂₇H₃₂O₁₃ groups suggest different hydroxylation patterns that may affect solubility, bioavailability, and target specificity.

| Stereocenter Position | Configuration | Functional Role |

|---|---|---|

| C-10 (Anthrone) | S | Attachment point for glucose |

| C-1' (Glucose-1) | S | Anomeric carbon (β-linkage) |

| C-2' (Glucose-1) | R | Hydroxyl-bearing carbon |

| C-3' (Glucose-1) | S | Hydroxyl-bearing carbon |

| C-4' (Glucose-1) | S | Hydroxyl-bearing carbon |

| C-5' (Glucose-1) | R | Hydroxymethyl-bearing carbon |

| C-1'' (Glucose-2) | S | Anomeric carbon (β-linkage) |

| C-2'' (Glucose-2) | R | Hydroxyl-bearing carbon |

| C-3'' (Glucose-2) | S | Hydroxyl-bearing carbon |

| C-4'' (Glucose-2) | S | Hydroxyl-bearing carbon |

| C-5'' (Glucose-2) | R | Hydroxymethyl-bearing carbon |

The solubility characteristics of Cascaroside A reveal a complex relationship with various solvent systems that influences its practical applications and formulation development. In aqueous systems, the compound demonstrates sparingly soluble behavior at room temperature [8]. Predictive modeling estimates water solubility at 11,610 milligrams per liter (equivalent to 7.34 grams per liter) at 25°C [9]. The compound exhibits enhanced solubility in polar organic solvents, particularly ethanol, where complete dissolution occurs under standard conditions . Various organic solvents including methanol, chloroform, and acetone demonstrate effective extraction capabilities for Cascaroside A from plant matrices [11].

The stability profile of Cascaroside A demonstrates marked sensitivity to environmental conditions, particularly temperature and hydrogen ion concentration. Elevated temperatures exceeding 50°C induce degradation processes that compromise the compound's structural integrity . The degradation kinetics exhibit strong dependence on solution hydrogen ion concentration, with alkaline conditions promoting faster degradation rates compared to acidic environments [13]. Under acidic conditions, the compound maintains greater stability, making acidic formulations preferable for pharmaceutical applications [13].

Storage conditions significantly influence the long-term stability of Cascaroside A. When maintained at -20°C under sealed conditions, the compound remains stable for several months without detectable degradation [8]. Room temperature storage presents variable stability characteristics requiring careful environmental control [8]. Optimal storage conditions involve sealed containers maintained under cool, dry conditions to prevent moisture-induced degradation and oxidative processes [8].

Crystallographic Data and Solid-State Behavior

The solid-state characteristics of Cascaroside A reflect the complex structural organization typical of anthraquinone glycosides, though specific crystallographic data remains limited in current literature. The compound belongs to the phenolic glycoside class, characterized by phenolic structures attached to glycosyl moieties [14] [15]. The structural classification reveals composition as both C-glycoside and O-glycoside hybrid structure, containing multiple glycosidic linkages that enhance water solubility and influence pharmacological effects .

The stereochemical configuration demonstrates absolute stereochemistry with eleven defined stereocenters out of eleven total stereocenters, indicating complete stereochemical determination [2]. The compound exhibits no E/Z centers, simplifying stereochemical considerations [2]. The optical activity remains unspecified in available literature, suggesting additional characterization requirements for complete solid-state understanding [2].

Crystallographic analysis of related cascaroside compounds provides insight into potential solid-state behavior patterns. The structural framework consists of an anthracene backbone with multiple hydroxyl groups and sugar attachments that influence crystal packing arrangements. The presence of extensive hydrogen bonding networks through hydroxyl groups and glycosidic oxygen atoms likely contributes to crystal stability and intermolecular interactions.

The compound's physical appearance as yellowish powder suggests amorphous or microcrystalline character rather than well-defined crystal morphology [4]. This physical state influences dissolution behavior, bioavailability, and processing characteristics during pharmaceutical formulation development. The formation of different polymorphic forms remains unexplored in current literature, representing an area requiring further investigation for comprehensive solid-state characterization.

Thermal Decomposition Patterns

The thermal decomposition behavior of Cascaroside A follows patterns typical of complex glycosidic compounds, involving multiple degradation pathways that occur sequentially with increasing temperature. Initial thermal events begin at temperatures exceeding 50°C, where structural modifications commence without complete decomposition . The thermal stability limit of 50°C represents a critical threshold beyond which degradation processes become thermodynamically favorable .

Differential scanning calorimetry analysis of similar anthraquinone glycosides suggests multiple endothermic events corresponding to water loss, glycosidic bond cleavage, and aromatic ring degradation. The initial thermal event likely involves dehydration of bound water molecules and surface moisture, occurring between 30-100°C range typical for hydrated organic compounds. Subsequent thermal events at higher temperatures involve glycosidic bond hydrolysis, where sugar moieties separate from the anthraquinone backbone.

The primary decomposition pathway involves thermal cleavage of glycosidic linkages, releasing glucose units and generating the aglycone portion. This process typically occurs in the temperature range of 200-300°C for similar compounds, based on thermal analysis of related anthraquinone glycosides [17]. The aglycone portion undergoes further degradation at higher temperatures, involving aromatic ring opening and formation of smaller molecular fragments.

Thermogravimetric analysis patterns suggest mass loss occurring in distinct stages corresponding to different molecular components. The first mass loss stage involves water elimination and volatile component removal. The second stage corresponds to glycosidic bond cleavage and sugar unit degradation. The final stage involves complete decomposition of the aromatic backbone, leaving carbonaceous residue at temperatures exceeding 500°C.

The thermal decomposition kinetics likely follow first-order reaction mechanisms typical for organic compounds undergoing thermal degradation. The activation energy for decomposition processes requires experimental determination using techniques such as Kissinger analysis or Flynn-Wall-Ozawa methods applied to thermogravimetric data. Understanding these kinetic parameters enables prediction of thermal stability under various temperature conditions and development of appropriate storage and processing protocols.